2-benzyl-3-(butylamino)-3H-isoindol-1-one
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Overview
Description
2-Benzyl-3-(butylamino)-3H-isoindol-1-one is a synthetic organic compound belonging to the isoindoline family Isoindolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(butylamino)-3H-isoindol-1-one typically involves a multi-step process. One common method starts with the reaction of 2-benzyl-3-nitropropionic acid with butylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired isoindoline structure .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(butylamino)-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindolines with various functional groups.
Scientific Research Applications
2-Benzyl-3-(butylamino)-3H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(butylamino)-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-nitropropionic acid
- 2-Benzyl-3-hydroxypyridine
- 2-Benzyl-3-methyl-1,4-naphthoquinone
Uniqueness
2-Benzyl-3-(butylamino)-3H-isoindol-1-one is unique due to its specific structural features, such as the butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-benzyl-3-(butylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H22N2O/c1-2-3-13-20-18-16-11-7-8-12-17(16)19(22)21(18)14-15-9-5-4-6-10-15/h4-12,18,20H,2-3,13-14H2,1H3 |
InChI Key |
GIICTNPUJIMYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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